1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.
- Common reagents include sodium hydride and appropriate benzyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Use of Catalysts: Catalysts such as palladium on carbon may be employed to facilitate certain steps.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to ensure efficient reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Benzothienopyrimidine Core:
- Starting with a thiophene derivative, the core structure is synthesized through a series of cyclization reactions.
- Reagents such as phosphorus oxychloride and ammonium acetate are often used in these steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl halides.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced benzyl derivatives.
Substitution: Introduction of various functional groups at the benzyl positions.
Scientific Research Applications
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of certain enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
- 1-(3-chlorobenzyl)-3-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The presence of both chlorobenzyl and fluorobenzyl groups makes 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione unique compared to its analogs.
- The specific substitution pattern can lead to different chemical and biological properties.
Properties
Molecular Formula |
C24H16ClFN2O2S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
InChI Key |
OIDZQEJUCLKESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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